Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an ethyl ester group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminophenyl group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-aminocyclopentane-1-carboxylate: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Methyl 3-(4-aminophenyl)cyclobutane-1-carboxylate: This compound differs by having a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of the cyclobutane ring adds strain and rigidity, influencing the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-12(15)13(7-4-8-13)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQAOOPHKWEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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